(S)-Methyl 2-amino-3-chloropropanoate hydrochloride
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Overview
Description
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of alanine, where the amino group is substituted with a chlorine atom at the beta position. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Scientific Research Applications
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and as a precursor for various chemical compounds.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of peptides and other complex organic molecules .
Result of Action
It’s known that this compound is an intermediate in the preparation of antibiotic d-cycloserine, which inhibits cell wall biosynthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-alanine.
Chlorination: The beta position of (S)-alanine is chlorinated using thionyl chloride or phosphorus pentachloride.
Esterification: The resulting (S)-2-amino-3-chloropropanoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-amino-3-chloropropanoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of thionyl chloride or phosphorus pentachloride.
Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form (S)-Methyl 2-amino-3-propanol.
Oxidation Reactions: Oxidation can lead to the formation of (S)-Methyl 2-amino-3-chloropropanoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: (S)-Methyl 2-amino-3-hydroxypropanoate, (S)-Methyl 2-amino-3-aminopropanoate.
Reduction: (S)-Methyl 2-amino-3-propanol.
Oxidation: (S)-Methyl 2-amino-3-chloropropanoic acid.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
(S)-Methyl 2-amino-3-aminopropanoate: Contains an amino group instead of a chlorine atom.
(S)-Methyl 2-amino-3-propanol: The chlorine atom is replaced by a hydroxyl group.
Uniqueness
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies where chlorinated intermediates are required.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-chloropropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112346-82-4 |
Source
|
Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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